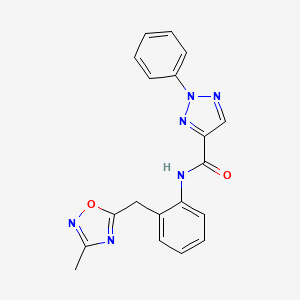![molecular formula C11H19N3O B2790678 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239743-54-4](/img/structure/B2790678.png)
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicinal chemistry. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. It has also been shown to interact with certain receptors in the body, which may contribute to its pharmacological effects.
Biochemical and physiological effects:
Studies have shown that 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibits a range of biochemical and physiological effects. It has been shown to exhibit antimicrobial and antifungal activities, which may be useful in the treatment of various infections. It has also been shown to exhibit anticancer activity, which may be useful in the treatment of various cancers. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important for researchers to take appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research on 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. Some possible areas of study include further exploration of its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, researchers may investigate the potential use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, studies may be conducted to further explore the safety and toxicity of this compound, as well as its potential side effects.
In conclusion, 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a neuroprotective agent, as well as for its ability to inhibit the activity of certain enzymes.
Propiedades
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)11-13-10(15-14-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAYKBMXLDZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2790598.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2790606.png)


![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)

![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)